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2-(2-Bromoacetyl)-5-fluorobenzonitrile
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Overview
Description
2-(2-Bromoacetyl)-5-fluorobenzonitrile: is an organic compound that features a bromoacetyl group and a fluorobenzonitrile moiety. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. The presence of both bromine and fluorine atoms in its structure makes it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromoacetyl)-5-fluorobenzonitrile typically involves the bromination of a precursor compound. One common method is the bromination of 2-acetyl-5-fluorobenzonitrile using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the acetyl position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromoacetyl group in 2-(2-Bromoacetyl)-5-fluorobenzonitrile can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or primary amines in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild heating conditions.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Major Products:
Substitution Reactions: Formation of azides, thioethers, or amides depending on the nucleophile used.
Oxidation Reactions: Formation of 2-(2-carboxyacetyl)-5-fluorobenzonitrile.
Reduction Reactions: Formation of 2-(2-bromoacetyl)-5-fluoroaniline.
Scientific Research Applications
Chemistry: 2-(2-Bromoacetyl)-5-fluorobenzonitrile is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. Its reactivity makes it a valuable building block for constructing complex molecular architectures.
Biology: In biological research, this compound can be used to modify biomolecules through nucleophilic substitution reactions, enabling the study of protein-ligand interactions and enzyme mechanisms.
Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development. Its structural features allow for the exploration of new therapeutic agents targeting specific biological pathways.
Industry: In the material science industry, this compound can be used in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-Bromoacetyl)-5-fluorobenzonitrile depends on its specific application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new covalent bond. The fluorine atom and nitrile group can influence the reactivity and selectivity of these reactions.
Molecular Targets and Pathways:
Nucleophilic Substitution: The bromoacetyl group acts as an electrophile, attracting nucleophiles to form new bonds.
Biological Pathways: If used in drug development, the compound’s derivatives may interact with specific enzymes or receptors, modulating their activity and influencing biological pathways.
Comparison with Similar Compounds
2-(2-Bromoacetyl)-5-chlorobenzonitrile: Similar structure but with a chlorine atom instead of fluorine.
2-(2-Bromoacetyl)-4-fluorobenzonitrile: Similar structure but with the fluorine atom in a different position.
2-(2-Bromoacetyl)-5-methylbenzonitrile: Similar structure but with a methyl group instead of fluorine.
Uniqueness: 2-(2-Bromoacetyl)-5-fluorobenzonitrile is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and the properties of its derivatives. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals and advanced materials.
Biological Activity
2-(2-Bromoacetyl)-5-fluorobenzonitrile is a synthetic compound with notable biological activity, primarily attributed to its ability to undergo nucleophilic substitution reactions. This property allows it to interact with various biomolecules, making it a subject of interest in medicinal chemistry and pharmacology.
The biological activity of this compound is largely due to its electrophilic nature, which facilitates nucleophilic attacks by biological nucleophiles such as amino acids and nucleotides. This reactivity can lead to modifications in proteins and nucleic acids, potentially altering their functions and contributing to therapeutic effects or toxicity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In preclinical models, this compound has demonstrated significant tumor-suppressive activity. For instance, when administered to nude rats with xenograft tumors, there was an observed reduction in tumor size by approximately 83% after 15 days of treatment compared to control groups. This effect was confirmed through molecular imaging techniques that assessed glucose metabolism in tumors .
Cytotoxicity and Cell Proliferation
The cytotoxic effects of this compound have been evaluated using various cell lines. A fluorometric assay measuring mitochondrial activity indicated that the compound exhibits anti-proliferative effects across different cancer cell lines, including HCT116 cells. The results suggest that the compound may induce apoptosis or inhibit cell cycle progression in these cells .
Toxicological Profile
Toxicology studies are essential for understanding the safety profile of this compound. These studies typically involve assessing potential target organs for adverse effects and defining the therapeutic index. Regulatory requirements necessitate testing in at least two laboratory animal species to ensure comprehensive safety data .
Data Table: Summary of Biological Activities
Case Studies
- Tumor Regression in Xenograft Models : A study demonstrated that treatment with this compound resulted in significant tumor regression in nude rats carrying xenograft tumors. The mechanism involved modulation of cellular pathways associated with growth and survival, indicating its potential as a therapeutic agent against specific cancer types .
- Cell Line Studies : In vitro studies using the HCT116 cell line revealed that exposure to the compound resulted in reduced cell viability and increased markers of apoptosis. These findings support the hypothesis that this compound may serve as a lead compound for developing new anticancer therapies .
Properties
IUPAC Name |
2-(2-bromoacetyl)-5-fluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-4-9(13)8-2-1-7(11)3-6(8)5-12/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOODILXYVSPKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C#N)C(=O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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